3-Carbazol-9-yl-propionic acid

Description

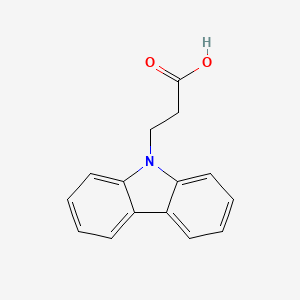

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-carbazol-9-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15(18)9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJJJOMMWPVJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277021 | |

| Record name | 3-Carbazol-9-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6622-54-4 | |

| Record name | 6622-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6622-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Carbazol-9-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(9H-carbazol-9-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(9H-carbazol-9-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(9H-carbazol-9-yl)propanoic acid is a carboxylic acid derivative of carbazole, a tricyclic aromatic heterocycle. The carbazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the physicochemical properties of 3-(9H-carbazol-9-yl)propanoic acid, along with detailed experimental protocols for its synthesis and characterization, and insights into its potential role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(9H-carbazol-9-yl)propanoic acid is presented below. It is important to note that while several computed values are available, experimentally determined data for some properties remain to be reported in the literature.

Table 1: General and Physicochemical Properties of 3-(9H-carbazol-9-yl)propanoic acid

| Property | Value | Source |

| IUPAC Name | 3-(9H-carbazol-9-yl)propanoic acid | [PubChem][1] |

| Synonyms | 3-Carbazol-9-yl-propionic acid, 9-Carbazolepropionic acid | [PubChem][1], [Santa Cruz Biotechnology][2] |

| CAS Number | 6622-54-4 | [PubChem][1], [Santa Cruz Biotechnology][2] |

| Molecular Formula | C₁₅H₁₃NO₂ | [PubChem][1], [Santa Cruz Biotechnology][2] |

| Molecular Weight | 239.27 g/mol | [PubChem][1], [Santa Cruz Biotechnology][2] |

| Melting Point | Not experimentally reported. | |

| Boiling Point | Not experimentally reported. | |

| pKa | Not experimentally reported. | |

| LogP (calculated) | 2.8 | [PubChem][1] |

| Topological Polar Surface Area (TPSA) | 42.2 Ų | [PubChem][1] |

Table 2: Crystallographic Data for 3-(9H-carbazol-9-yl)propanoic acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cell Lengths | a = 13.033(3) Å, b = 5.7990(12) Å, c = 31.258(6) Å |

| Cell Angles | α = 90°, β = 94.88(3)°, γ = 90° |

| Volume | 2352.1(8) ų |

| Z | 8 |

| Density (calculated) | 1.349 Mg/m³ |

Source: [Kaur et al., 2016][3]

Experimental Protocols

Synthesis of 3-(9H-carbazol-9-yl)propanoic acid

While a specific, detailed protocol for the synthesis of 3-(9H-carbazol-9-yl)propanoic acid is not available in a single source, the following procedure is a well-established method for the N-alkylation of carbazole with a propanoic acid synthon. This protocol is adapted from general procedures for similar carbazole derivatives.

Materials:

-

Carbazole

-

3-Bromopropanoic acid

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Deprotonation of Carbazole: To a solution of carbazole (1.0 eq) in anhydrous DMF or THF, add a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

N-Alkylation: To the resulting mixture, add a solution of 3-bromopropanoic acid (1.2 eq) in the same anhydrous solvent dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. If DMF was used, dilute the mixture with a larger volume of water and extract with ethyl acetate. If THF was used, the solvent can be removed under reduced pressure before extraction.

-

Purification: Wash the combined organic layers with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure 3-(9H-carbazol-9-yl)propanoic acid.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected spectrum would show characteristic signals for the aromatic protons of the carbazole ring system and the aliphatic protons of the propanoic acid chain.

-

¹³C NMR: A broadband-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

2. Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Characteristic absorption bands are expected for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, C-N stretching, and the characteristic broad O-H and C=O stretching of the carboxylic acid group.

3. Mass Spectrometry (MS):

-

Determine the molecular weight and fragmentation pattern of the compound using a mass spectrometer. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this molecule.

Biological Context and Signaling Pathways

Carbazole derivatives are known to exhibit a wide range of biological activities, with many demonstrating potent anti-cancer properties. The 3-(9H-carbazol-9-yl)propanoic acid scaffold is a key component of molecules that have been identified as inhibitors of crucial enzymes involved in cancer progression, such as DNA methyltransferase 1 (DNMT1) and Signal Transducer and Activator of Transcription 3 (STAT3).[4]

DNMT1 Inhibition Signaling Pathway

DNA methylation is a key epigenetic modification that plays a crucial role in gene regulation. Aberrant DNA hypermethylation, often catalyzed by DNMT1, can lead to the silencing of tumor suppressor genes, contributing to tumorigenesis.[5] Small molecule inhibitors can block the active site of DNMT1, preventing the transfer of methyl groups to DNA. This can lead to the re-expression of tumor suppressor genes, inducing apoptosis and cell cycle arrest in cancer cells.

Caption: DNMT1 Inhibition Pathway.

STAT3 Signaling Pathway

The STAT3 signaling pathway is frequently overactive in many types of cancer and plays a critical role in tumor cell proliferation, survival, and metastasis.[6][7][8] Upon activation by upstream kinases such as Janus kinases (JAKs), STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes that promote cancer progression. Carbazole derivatives have been shown to inhibit this pathway, often by targeting the SH2 domain of STAT3, which is crucial for its dimerization and activation.[9]

Caption: STAT3 Signaling Pathway Inhibition.

Conclusion

3-(9H-carbazol-9-yl)propanoic acid represents a valuable chemical entity with significant potential in drug discovery, particularly in the development of anti-cancer agents. This technical guide has provided a comprehensive summary of its known physicochemical properties, a detailed, adaptable protocol for its synthesis and characterization, and an overview of its biological context as an inhibitor of the DNMT1 and STAT3 signaling pathways. Further experimental investigation is warranted to determine key physicochemical parameters such as its melting point, boiling point, and pKa, which will be crucial for its advancement in preclinical and clinical development. The information presented herein serves as a foundational resource for researchers dedicated to exploring the therapeutic potential of this and related carbazole derivatives.

References

- 1. 3-(9H-carbazol-9-yl)propanoic acid | C15H13NO2 | CID 219301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Carbazol-9-yl-propionic Acid (CAS 6622-54-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbazol-9-yl-propionic acid, with the CAS number 6622-54-4, is a heterocyclic carboxylic acid derivative built upon a carbazole scaffold. This compound serves as a valuable building block in medicinal chemistry and materials science. Its rigid, planar carbazole moiety and the reactive carboxylic acid group make it a versatile precursor for the synthesis of more complex molecules with a wide range of potential applications. In the realm of drug discovery, carbazole derivatives have garnered significant attention for their diverse pharmacological activities. Notably, the carbazole nucleus is a key pharmacophore in the development of novel therapeutic agents, including inhibitors of DNA methyltransferase 1 (DNMT1), a crucial enzyme in epigenetic regulation and a promising target in cancer therapy.[1][2] This technical guide provides a comprehensive overview of the known properties, experimental protocols, and potential applications of this compound.

Chemical and Physical Properties

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 6622-54-4[3][4][5] |

| IUPAC Name | 3-(9H-carbazol-9-yl)propanoic acid[3] |

| Molecular Formula | C₁₅H₁₃NO₂[3][4][5] |

| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)O[3] |

| InChI | InChI=1S/C15H13NO2/c17-15(18)9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2,(H,17,18)[3] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 239.27 g/mol [3][4] |

| Appearance | Solid (form may vary) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. |

| pKa (Predicted) | ~4.5 |

Spectral Data

Detailed spectral data for this compound is not consistently available in public repositories. However, the expected spectral characteristics can be inferred from the structure and data for similar compounds.

Table 3: Expected Spectral Characteristics

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the carbazole ring (multiple signals in the range of 7.0-8.5 ppm). Two methylene groups of the propionic acid chain (triplet-like signals in the range of 2.5-4.5 ppm). A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Multiple signals for the aromatic carbons of the carbazole ring (in the range of 110-140 ppm). Signals for the methylene carbons of the propionic acid chain (in the range of 30-50 ppm). A signal for the carbonyl carbon of the carboxylic acid (in the range of 170-180 ppm). |

| FTIR | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹). A strong C=O stretching band for the carboxylic acid (around 1700 cm⁻¹). C-H stretching bands for the aromatic and aliphatic protons. C=C stretching bands for the aromatic rings. |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 4: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation[3] |

| H335 | May cause respiratory irritation[3] |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Experimental Protocols

This compound is a key intermediate in the synthesis of various biologically active molecules. The following section details a general synthesis protocol for this compound and outlines key biological assays where its derivatives have shown significant activity, particularly as DNMT1 inhibitors.

Synthesis of 3-(9H-Carbazol-9-yl)propanoic Acid

A common method for the synthesis of 3-(9H-Carbazol-9-yl)propanoic acid involves the N-alkylation of carbazole with a suitable three-carbon synthon bearing a carboxylic acid or a precursor group.

Experimental Workflow: Synthesis

Caption: General workflow for the synthesis of 3-(9H-Carbazol-9-yl)propanoic acid.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve carbazole and a slight molar excess of a base (e.g., potassium hydroxide) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetone).

-

Addition of Alkylating Agent: To the stirred solution, add a 3-halopropionic acid (e.g., 3-bromopropionic acid) or its corresponding ester dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an excess of water. Acidify the aqueous solution with a dilute mineral acid (e.g., HCl) to precipitate the product. If an ester was used, the work-up will involve an extraction followed by hydrolysis of the ester to the carboxylic acid.

-

Purification: Collect the crude product by filtration, wash with water, and dry. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Activity: DNMT1 Inhibition

Derivatives of 3-(9H-Carbazol-9-yl)propanoic acid have been identified as promising inhibitors of DNA methyltransferase 1 (DNMT1).[1][2] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns, and its inhibition can lead to the re-expression of tumor suppressor genes, making it an attractive target for cancer therapy.

Signaling Pathway: DNMT1 Inhibition and Downstream Effects

References

- 1. Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(9H-carbazol-9-yl)propanoic acid | C15H13NO2 | CID 219301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 3-(9H-CARBAZOL-9-YL)PROPANOIC ACID | CAS 6622-54-4 [matrix-fine-chemicals.com]

An In-depth Technical Guide to the Crystal Structure of 3-Carbazol-9-yl-propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3-Carbazol-9-yl-propionic acid (C₁₅H₁₃NO₂), a compound of interest in medicinal chemistry. The information presented is compiled from crystallographic studies and is intended to support further research and development activities.

Introduction

This compound is a derivative of carbazole, a heterocyclic compound known for its presence in various biologically active molecules. The carbazole nucleus is a key pharmacophore in drug discovery, with derivatives exhibiting a wide range of activities, including potential applications as inhibitors of enzymes like DNA Methyltransferase 1 (DNMT1).[1][2] A thorough understanding of the three-dimensional structure of carbazole derivatives is crucial for structure-based drug design and for elucidating their mechanism of action at a molecular level. This guide focuses on the solid-state structure of this compound as determined by single-crystal X-ray diffraction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO₂[3][4][5] |

| Molecular Weight | 239.27 g/mol [3] |

| CAS Number | 6622-54-4[3][4][5] |

| IUPAC Name | 3-(9H-carbazol-9-yl)propanoic acid[3] |

Crystallographic Data

The crystal structure of this compound reveals that the compound crystallizes with two independent molecules (A and B) in the asymmetric unit.[6] The carbazole ring systems in both molecules are nearly planar.[6] In the crystal, molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds, creating R2²(8) loops.[6] These dimers are further linked into a three-dimensional network by weak C—H⋯π interactions.[6]

A summary of the crystallographic data is presented below.

| Parameter | Molecule A | Molecule B |

| r.m.s. deviation from planarity of carbazole ring | 0.035 Å | 0.053 Å |

Fractional atomic coordinates for the non-hydrogen atoms are provided in the original research publication and are crucial for a detailed analysis of the crystal packing and intermolecular interactions.[6]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and crystallization of this compound.[6]

This compound was obtained as an unexpected product during the synthesis of its corresponding ethyl ester.[6] The synthesis workflow is illustrated in the diagram below.

The reaction involved refluxing 9,9a-dihydro-4aH-carbazole (0.01 mol, 1.69 g) with an excess of ethyl 3-chloropropanoate (0.1 mol, 13.7 g) in the presence of potassium carbonate for 3 hours.[6] It is presumed that the basic reaction conditions led to the hydrolysis of the initially formed ethyl ester to the corresponding carboxylic acid.[6]

The isolation and crystallization process is outlined below.

The title compound was isolated from the reaction mixture using plate-layer chromatography (PLC) with a mobile phase of ethyl acetate:cyclohexane (10:1).[6] The purified product was then dissolved in dimethylsulfoxide and left for slow evaporation at room temperature, which yielded colorless, plate-like crystals suitable for X-ray diffraction analysis.[6] The purity of the final product was confirmed by Thin-Layer Chromatography (TLC) using the same mobile phase.[6]

Logical Relationship of Structural Features

The key structural features and intermolecular interactions that define the crystal lattice of this compound are interconnected. The planarity of the carbazole core allows for efficient packing, which is primarily governed by hydrogen bonding and weaker π-interactions.

References

- 1. Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|Research Compound [benchchem.com]

- 3. 3-(9H-carbazol-9-yl)propanoic acid | C15H13NO2 | CID 219301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 3-Carbazol-9-yl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Physicochemical Properties of 3-Carbazol-9-yl-propionic acid

The chemical structure of this compound, comprising a large, hydrophobic carbazole ring system and a polar propionic acid side chain, suggests a molecule with dual solubility characteristics.

-

Solubility Prediction: The carbazole moiety is inherently non-polar and is expected to confer solubility in organic solvents. In contrast, the carboxylic acid group is polar and capable of ionization, which should enhance its solubility in aqueous media, particularly at neutral to alkaline pH where the carboxylate salt can form. Overall, the molecule is predicted to be sparingly soluble in water and more soluble in polar organic solvents. The solubility in aqueous buffers is expected to be pH-dependent.

-

Stability Prediction: The carbazole ring is a robust aromatic system, generally stable under a range of conditions. The propionic acid side chain, however, may be susceptible to degradation under certain circumstances. Potential degradation pathways could involve reactions of the carboxylic acid group. The molecule's stability will likely be influenced by pH, temperature, and light exposure.

Solubility Determination: Experimental Protocols

To empirically determine the solubility of this compound, a systematic approach involving both qualitative and quantitative assessments is recommended.

Qualitative Solubility Assessment

A preliminary assessment of solubility in a range of solvents can provide valuable information for further quantitative studies and formulation development.

Experimental Protocol:

-

Add approximately 1-5 mg of this compound to a series of small, clear glass vials.

-

To each vial, add 1 mL of a different solvent from the list in Table 1, starting with small portions.

-

After each addition, cap the vial and vortex for 30-60 seconds.

-

Visually inspect the solution against a light and dark background to determine if the solid has dissolved completely.

-

Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Table 1: Solvents for Qualitative Solubility Testing

| Solvent Class | Examples |

| Aqueous | Purified Water, pH 4.5 Acetate Buffer, pH 7.4 Phosphate Buffer, 0.1 N HCl, 0.1 N NaOH |

| Alcohols | Methanol, Ethanol, Isopropanol |

| Ketones | Acetone, Methyl Ethyl Ketone |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane |

| Esters | Ethyl Acetate |

| Chlorinated Solvents | Dichloromethane, Chloroform |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |

| Non-polar | Hexane, Toluene |

Quantitative Solubility Assessment: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Experimental Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to reach equilibrium. A preliminary time-to-equilibrium study can be conducted to determine the optimal agitation time.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to prevent the transfer of undissolved solid.

-

Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Quantification: Determine the concentration of this compound in the diluted sample against a standard curve of known concentrations.

-

Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Table 2: Template for Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., pH 7.4 Buffer | 25 | ||

| e.g., pH 7.4 Buffer | 37 | ||

| e.g., Ethanol | 25 | ||

| e.g., DMSO | 25 |

Stability Assessment: Experimental Protocols

Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products that might be observed in formal stability studies.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the stress media. Also, expose the solid compound to thermal and photolytic stress.

-

Stress Conditions:

-

Acidic: 0.1 N HCl at 60 °C for 24 hours.

-

Basic: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal (Solid): 80 °C for 48 hours.

-

Thermal (Solution): 60 °C for 24 hours.

-

Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2] A control sample should be protected from light.

-

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating analytical method (e.g., HPLC with a photodiode array detector).

-

Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Table 3: Template for Forced Degradation Study Results

| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Degradation | Number of Degradants |

| 0.1 N HCl | 24 h | 60 °C | |||

| 0.1 N NaOH | 24 h | 60 °C | |||

| 3% H₂O₂ | 24 h | RT | |||

| Thermal (Solid) | 48 h | 80 °C | |||

| Photolytic | - | RT |

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under defined storage conditions.[3][4]

Experimental Protocol:

-

Batch Selection: Use at least three primary batches of this compound for the study.

-

Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, test the samples for appearance, assay, and degradation products using a validated stability-indicating method.

-

Evaluation: Analyze the data for any trends in the degradation or changes in the physical properties of the compound over time.

Table 4: Template for Long-Term and Accelerated Stability Data

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Total Degradants (%) |

| 25°C/60%RH | 0 | |||

| 3 | ||||

| 6 | ||||

| ... | ||||

| 40°C/75%RH | 0 | |||

| 3 | ||||

| 6 |

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for determining the solubility and stability of a new chemical entity like this compound.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

References

3-(9H-Carbazol-9-yl)-propanoic Acid Derivatives as Potent DNMT1 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a promising class of DNA Methyltransferase 1 (DNMT1) inhibitors based on the 3-(9H-carbazol-9-yl)-propanoic acid scaffold. While the parent compound itself is not established as a potent inhibitor, recent research has demonstrated that specific derivatives, namely 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids, exhibit significant inhibitory activity against DNMT1, a key enzyme implicated in cancer epigenetics.[1] This document summarizes the quantitative data, details the experimental protocols used for their characterization, and visualizes the key pathways and workflows involved in their development.

Introduction to DNMT1 as a Therapeutic Target

DNA methylation is a critical epigenetic mechanism that governs gene expression. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[1] In numerous cancers, DNMT1 is overexpressed, leading to the hypermethylation and silencing of tumor suppressor genes, thereby promoting cancer progression.[1] The reversal of this hypermethylation through the inhibition of DNMT1 is a validated therapeutic strategy in oncology, particularly for hematologic malignancies.[2] Current inhibitors, such as the nucleoside analogs azacytidine and decitabine, are irreversible and associated with significant toxicity.[2] This has driven the search for novel, non-nucleoside, and potentially reversible DNMT1 inhibitors with improved safety and efficacy profiles.

Quantitative Data: Inhibitory and Anti-proliferative Activity

A study identified two lead compounds, 7r-S (S-3-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid) and 7t-S (S-3-(1,3,6-trichloro-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid), which demonstrated potent DNMT1 inhibition.[1] Their activity was compared to RG108, a known non-nucleoside DNMT1 inhibitor. The quantitative data for both enzymatic inhibition and anti-proliferative effects are summarized below.

Table 1: DNMT1 Enzymatic Inhibition

| Compound | Target | IC₅₀ (μM) | Comparison |

| 7r-S | DNMT1 | 8.147 | - |

| 7t-S | DNMT1 | 0.777 | - |

| RG108 | DNMT1 | > 250 | Reference |

| Data sourced from a radiometric assay using tritium-labeled S-adenosyl-l-methionine (SAM).[1] |

Table 2: Anti-proliferative Activity (Cell-Based Assays)

| Compound | Cell Line | IC₅₀ (μM) | Cell Type |

| 7r-S | A2780 | > 50 | Ovarian Cancer |

| HeLa | > 50 | Cervical Cancer | |

| K562 | 22.18 | Leukemia | |

| SiHa | > 50 | Cervical Cancer | |

| 7t-S | A2780 | 17.15 | Ovarian Cancer |

| HeLa | 15.63 | Cervical Cancer | |

| K562 | 10.11 | Leukemia | |

| SiHa | 15.65 | Cervical Cancer | |

| Data represents the concentration required to inhibit 50% of cell proliferation as determined by MTT assay.[1] |

Experimental Protocols

The characterization of these carbazole derivatives involved several key in vitro experiments. The detailed methodologies are outlined below.

Radiometric DNMT1 Inhibition Assay

This assay quantifies the activity of DNMT1 by measuring the transfer of a radiolabeled methyl group from S-Adenosyl-L-methionine (SAM) to a DNA substrate.

-

Reaction Mixture Preparation : A reaction mixture is prepared containing recombinant human DNMT1 enzyme, a biotinylated DNA duplex substrate (such as poly(dI-dC)), and the tritiated methyl donor, S-[methyl-³H]-Adenosyl-L-methionine, in an appropriate assay buffer.[3][4][5]

-

Inhibitor Addition : Test compounds (e.g., 7r-S, 7t-S) are dissolved in DMSO and added to the reaction mixture at various concentrations. A control reaction with DMSO alone is included.

-

Enzymatic Reaction : The methylation reaction is initiated and incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for enzymatic activity.[4]

-

Reaction Termination & Capture : The reaction is stopped. The biotinylated DNA substrate is then captured on a streptavidin-coated solid support, such as scintillant-coated microplates (Scintillation Proximity Assay - SPA) or filter paper.[3][4]

-

Washing : The support is washed to remove unincorporated [³H]SAM and other reaction components.

-

Quantification : The amount of incorporated radioactivity, corresponding to the methylated DNA, is measured using a scintillation counter. The signal is inversely proportional to the inhibitory activity of the test compound.

-

Data Analysis : IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding : Cancer cell lines (A2780, HeLa, K562, SiHa) are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[6][7]

-

Compound Treatment : Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours). Control wells receive vehicle (DMSO) only.

-

MTT Addition : The culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well.[6][7]

-

Incubation : The plates are incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to insoluble purple formazan crystals.[2]

-

Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]

-

Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the control. IC₅₀ values are determined from the dose-response curves.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry was employed to determine the mechanism of anti-proliferative activity.

-

Cell Treatment : K562 cells are treated with the test compounds (7r-S, 7t-S) at varying concentrations for a set time period (e.g., 24-48 hours).

-

Cell Harvesting : Both adherent and suspension cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

-

For Cell Cycle Analysis :

-

Fixation : Cells are fixed in cold 70-75% ethanol and stored at 4°C overnight to permeabilize the membranes.[9]

-

Staining : The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI), a DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).[9]

-

Analysis : The DNA content of individual cells is measured by a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is analyzed.

-

-

For Apoptosis Analysis :

-

Staining : Live, unfixed cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the surface of early apoptotic cells) and PI (which enters late apoptotic/necrotic cells with compromised membranes).[10][11][12]

-

Analysis : The stained cells are immediately analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.[11]

-

Molecular Docking

Molecular docking simulations were used to predict the binding mode of the inhibitors within the DNMT1 active site.

-

Protein Preparation : A high-resolution crystal structure of human DNMT1 is obtained from the Protein Data Bank (PDB), for example, PDB ID: 4WXX.[1][13] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation : The 3D structures of the inhibitors (e.g., 7t-S) are generated and energy-minimized using computational chemistry software.

-

Binding Site Definition : The binding site is defined, typically centered on the location of the co-crystallized ligand (e.g., S-adenosyl-L-homocysteine, SAH) or the known catalytic pocket.[13]

-

Docking Simulation : A docking algorithm (e.g., AutoDock, Vina, LeDock) is used to systematically sample various conformations and orientations of the ligand within the defined binding site.[1][14]

-

Scoring and Analysis : The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the DNMT1 active site. The study suggests 7t-S binds near the S-adenosyl-l-methionine (SAM) site.[1]

Visualizations: Pathways and Workflows

Caption: Proposed signaling pathway of carbazole-based DNMT1 inhibitors.

References

- 1. Frontiers | Consensus docking aid to model the activity of an inhibitor of DNA methyltransferase 1 inspired by de novo design [frontiersin.org]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. clyte.tech [clyte.tech]

- 7. researchhub.com [researchhub.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Apoptosis Protocols | USF Health [health.usf.edu]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Therapeutic Potential of Carbazole Compounds: A Technical Guide for Drug Development Professionals

Introduction

Carbazole, a tricyclic aromatic heterocyclic organic compound, has emerged as a privileged scaffold in medicinal chemistry due to its diverse and potent biological activities. Its rigid, planar structure and electron-rich nature make it an ideal framework for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the potential therapeutic applications of carbazole compounds, focusing on their anticancer, neuroprotective, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Applications

Carbazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[1] Several carbazole-based compounds have been investigated for their efficacy against a range of cancer cell lines.

Quantitative Data: Anticancer Activity of Carbazole Derivatives

The following table summarizes the in vitro cytotoxic activity of representative carbazole compounds against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Girinimbine | HepG2 (Liver) | 40 ± 2.7 (72h) | [2] |

| MDA-MB-453 (Breast) | Dose-dependent inhibition | [3] | |

| Compound C4 | MCF-7 (Breast) | 2.5 | [4] |

| HeLa (Cervical) | 5.4 | [4] | |

| HT-29 (Colon) | 4.0 | [4] | |

| Compound 3b | HepG-2 (Liver) | 0.0304 ± 0.001 | [5] |

| MCF-7 (Breast) | 0.058 ± 0.002 | [5] | |

| HCT-116 (Colon) | 0.047 ± 0.002 | [5] | |

| Compound 5c | HepG-2 (Liver) | 0.048 ± 0.002 | [5] |

| MCF-7 (Breast) | 0.086 ± 0.0025 | [5] | |

| HCT-116 (Colon) | 0.06 ± 0.007 | [5] | |

| Compound 12 | SUM149 (Breast) | - | [6] |

| Compound 15 | TNBC cells | - | [7] |

| Compound 30 | A549 (Lung) | 13.6 | [8] |

| LLC (Lung) | 16.4 | [8] | |

| Compound 14a | 7901 (Gastric) | 11.8 ± 1.26 | [9] |

| A875 (Melanoma) | 9.77 ± 8.32 | [9] | |

| Murrayanine | A549 (Lung) | 9 | [10] |

Key Signaling Pathways in Anticancer Activity

Carbazole compounds exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in many cancers, promoting tumor cell survival and proliferation.[11] Certain carbazole derivatives have been shown to inhibit STAT3 signaling. For instance, Girinimbine has been demonstrated to inhibit the STAT3 signaling pathway in breast cancer cells.[3] Another novel carbazole compound, Compound 12 , was found to inhibit STAT3 phosphorylation by up-regulating the protein-tyrosine phosphatase PTPN6.[6]

STAT3 signaling pathway and points of inhibition by carbazole compounds.

Experimental Protocols

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Carbazole compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the carbazole compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Materials:

-

Cancer cells treated with the carbazole compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells after treatment.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Neuroprotective Applications

Carbazole derivatives have shown significant promise in the treatment of neurodegenerative diseases by exhibiting antioxidant, anti-inflammatory, and anti-apoptotic properties.[12][13]

Quantitative Data: Neuroprotective Activity of Carbazole Derivatives

| Compound ID | Assay | Cell Line/Target | Result (EC50/IC50) | Reference |

| Clauselansiumine A & B | 6-OHDA-induced apoptosis | SH-SY5Y | 0.48 to 12.36 µM | [11] |

| Compound 15g | Butyrylcholinesterase (BChE) Inhibition | Human BChE | 0.11 µM | [5] |

| Mahanimbine | Acetylcholinesterase (AChE) Inhibition | - | 0.03 mg/mL | [9] |

Key Signaling Pathways in Neuroprotection

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and is implicated in neuroprotection. Carvedilol , a carbazole derivative, has been shown to protect bone marrow stem cells from oxidative stress-induced cell death, partly through the activation of the PI3K/Akt pathway.[14][15]

PI3K/Akt signaling pathway and the point of activation by Carvedilol.

Experimental Protocols

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Carbazole compound

-

Hydrogen peroxide (H₂O₂)

-

MTT assay reagents

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the carbazole compound for 1-2 hours.

-

Induce oxidative stress by adding H₂O₂ (e.g., 100-200 µM) and incubate for 24 hours.

-

Assess cell viability using the MTT assay as described in section 1.3.1.

This model evaluates the potential of a compound to ameliorate cognitive deficits in rodents.[4]

Materials:

-

Mice or rats

-

Carbazole compound

-

Scopolamine

-

Behavioral testing apparatus (e.g., Morris water maze)

Procedure:

-

Treat animals with the carbazole compound or vehicle for a specified period (e.g., 7-14 days).

-

Induce amnesia by administering scopolamine intraperitoneally 30 minutes before behavioral testing.

-

Assess cognitive function using a behavioral test such as the Morris water maze, which evaluates spatial learning and memory.

Antimicrobial and Antiviral Applications

Carbazole derivatives have demonstrated broad-spectrum activity against various bacteria, fungi, and viruses.[16]

Quantitative Data: Antimicrobial and Antiviral Activity

| Compound ID | Organism/Virus | MIC/EC50 | Reference |

| Carbazole alkaloids 2b and 1 | S. aureus, S. pyogenes | 25 µg/mL (MIC) | [16] |

| Chloro-substituted derivative 3d | E. coli, S. aureus, P. aeruginosa | - | [16] |

| Carbazole 32b | P. aeruginosa | 9.37 µg/mL (MIC) | [16] |

| Compounds 19j and 19r | Various bacteria and fungi | 0.9 to 15.6 µg/mL (MIC) | [16] |

| 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole (1) | HIV | 0.0054 µg/mL (EC50) | |

| Compounds 8f and 9d | Various bacteria and fungi | 0.5–2 µg/ml (MIC) |

Experimental Protocols

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Carbazole compound

-

96-well microtiter plates

Procedure:

-

Prepare a twofold serial dilution of the carbazole compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

The Tissue Culture Infectious Dose 50 (TCID50) assay is used to quantify the titer of an infectious virus.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Carbazole compound

-

96-well plates

Procedure:

-

Seed host cells in a 96-well plate to form a confluent monolayer.

-

Prepare serial dilutions of the virus and pre-incubate with different concentrations of the carbazole compound.

-

Infect the cell monolayer with the virus-compound mixtures.

-

Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE).

-

Observe the wells for the presence or absence of CPE and calculate the TCID50 using the Reed-Muench method. The reduction in viral titer in the presence of the compound indicates antiviral activity.[6][14]

Anti-inflammatory Applications

Carbazole compounds have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.

Key Signaling Pathways in Anti-inflammatory Activity

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in the production of inflammatory mediators. The synthetic carbazole LCY-2-CHO has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by interfering with the p38 MAPK pathway, although not through direct inhibition of the kinase itself.

p38 MAPK signaling pathway and the point of inhibition by LCY-2-CHO.

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. Murrayanine , a carbazole alkaloid, has been shown to decrease the phosphorylation of IκB and repress NF-κB activity in LPS-activated macrophages.

NF-κB signaling pathway and the point of inhibition by Murrayanine.

Synthesis of Therapeutic Carbazole Derivatives

The synthesis of carbazole derivatives is a critical aspect of drug discovery, enabling the generation of diverse compound libraries for biological screening.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of therapeutic carbazole compounds.

General workflow for the synthesis and development of carbazole-based drug candidates.

Experimental Protocols for Synthesis

Carvedilol can be synthesized by the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine.[13][16]

Materials:

-

4-(2,3-epoxypropoxy)carbazole

-

2-(2-methoxyphenoxy)ethylamine

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

Procedure:

-

React 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine in DMSO at a temperature of about 50 to 100°C.

-

After the reaction is complete, cool the reaction mass and quench with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Purify the crude product by recrystallization to obtain Carvedilol.

A concise synthesis of Murrayanine can be achieved through a Buchwald coupling followed by an oxidative coupling cyclization.[12]

Materials:

-

Methyl 4-bromo-3-methoxybenzoate

-

Aniline

-

Palladium acetate (Pd(OAc)₂)

-

Appropriate ligands and bases for Buchwald coupling

-

Solvents (e.g., toluene, THF)

Procedure:

-

Buchwald Coupling: React methyl 4-bromo-3-methoxybenzoate with aniline in the presence of a palladium catalyst and a suitable ligand and base to form the diarylamine intermediate.

-

Oxidative Cyclization: Cyclize the diarylamine intermediate using a stoichiometric amount of Pd(OAc)₂ to form the carbazole ring system of Murrayanine.

-

Purification: Purify the final product using column chromatography.

Conclusion

Carbazole compounds represent a highly promising class of molecules with a wide range of therapeutic applications. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further drug discovery and development efforts. This technical guide has provided a comprehensive overview of the current state of research, including quantitative data, experimental methodologies, and the underlying signaling pathways. It is anticipated that continued research in this area will lead to the development of novel and effective carbazole-based therapies for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cusabio.com [cusabio.com]

- 7. NF-κB Signaling Pathway Diagram [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. STAT3 signaling pathway [pfocr.wikipathways.org]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unveiling the Chemical Landscape of C15H13NO2: A Technical Guide for Researchers

An In-depth Exploration of 3-Oxo-3-phenylpropionanilide and N-(4-benzoylphenyl)acetamide

The molecular formula C15H13NO2 encompasses a fascinating landscape of chemical entities with diverse properties and potential biological activities. This technical guide provides a comprehensive overview of the core chemical information, synthesis methodologies, and biological significance of two prominent isomers: 3-Oxo-3-phenylpropionanilide (also known as 2-Benzoylacetanilide) and N-(4-benzoylphenyl)acetamide. This document is intended for researchers, scientists, and professionals in drug development, offering a structured compilation of quantitative data, detailed experimental protocols, and visual representations of key chemical and biological processes.

Core Chemical Information and Physicochemical Properties

The two primary isomers of C15H13NO2, 3-Oxo-3-phenylpropionanilide and N-(4-benzoylphenyl)acetamide, exhibit distinct structural features that dictate their chemical behavior and potential applications.

3-Oxo-3-phenylpropionanilide is characterized by a β-ketoamide functional group, where a benzoyl group is attached to a propanamide backbone which is further substituted with a phenyl group on the amide nitrogen. In contrast, N-(4-benzoylphenyl)acetamide features an acetamide group attached to a 4-aminobenzophenone scaffold.

A summary of their key physicochemical properties is presented in Table 1.

| Property | 3-Oxo-3-phenylpropionanilide (2-Benzoylacetanilide) | N-(4-benzoylphenyl)acetamide |

| Molecular Weight | 239.27 g/mol | 239.27 g/mol [1] |

| CAS Number | 959-66-0 | 4834-61-1[1] |

| Appearance | White to off-white crystalline powder | Not specified |

| Melting Point | 106-108 °C | Not specified |

| Boiling Point | 473.6 °C (predicted) | Not specified |

| SMILES | C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2 | CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

| InChI Key | XRZDIHADHZSFBB-UHFFFAOYSA-N | Not specified |

Synthesis and Experimental Protocols

The synthesis of these isomers and their derivatives involves established organic chemistry reactions. Below are detailed experimental protocols for their preparation.

Synthesis of 3-Oxo-3-phenylpropionanilide (2-Benzoylacetanilide) via Claisen Condensation

The synthesis of β-keto amides like 2-Benzoylacetanilide can be achieved through a Claisen condensation reaction between an ester and an acetanilide.[2][3][4] This reaction involves the formation of an enolate from the acetanilide, which then acts as a nucleophile, attacking the carbonyl group of the ester.

Experimental Protocol:

-

Preparation of Acetanilide Enolate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetanilide in a suitable anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to the cooled solution. The reaction mixture will typically change color, indicating the formation of the enolate.

-

Condensation: To the enolate solution, add a solution of a benzoylating agent, such as ethyl benzoate, in anhydrous THF dropwise while maintaining the low temperature.

-

Quenching and Workup: After the addition is complete, allow the reaction to stir for a specified time before quenching with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of N-(4-benzoylphenyl)acetamide

The synthesis of N-(4-benzoylphenyl)acetamide can be achieved by the acylation of 4-aminobenzophenone. A representative protocol for a similar transformation is the synthesis of N-(4-benzoylphenyl)-2-bromoacetamide.[5]

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-aminobenzophenone in a suitable solvent such as dichloromethane (CH2Cl2).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of acetyl chloride or acetic anhydride and a base, such as pyridine, in CH2Cl2 dropwise to the cooled solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with CH2Cl2 and wash it multiple times with water to remove any pyridinium salts.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.

Biological Activities and Potential Applications

Derivatives of both 3-Oxo-3-phenylpropionanilide and N-(4-benzoylphenyl)acetamide have shown a range of biological activities, suggesting their potential as scaffolds for drug discovery.

Antimicrobial and Antifungal Potential

While direct evidence for the antimicrobial activity of 3-Oxo-3-phenylpropionanilide is limited, related compounds have demonstrated promising results. For instance, silver(I) complexes of ligands based on 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal have shown significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] Derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid have also displayed potent antibacterial and antifungal activities.[7] These findings suggest that the β-dicarbonyl moiety present in 2-Benzoylacetanilide could be a key pharmacophore for antimicrobial activity.

Anticancer and Cytotoxic Activities

Phenylacetamide derivatives have been extensively studied for their potential as anticancer agents.[8] Several studies have reported that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines.[9][10] For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic activity against prostate (PC3) and breast (MCF-7) cancer cell lines.[8] Similarly, N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives have demonstrated significant anticancer activity and the ability to induce apoptosis in tumor cells.[11][12]

Enzyme Inhibition

Derivatives of acetamide have also been investigated as inhibitors of various enzymes implicated in disease. For instance, some N-arylacetamides have been synthesized and evaluated as α-glucosidase inhibitors, which are relevant for the management of diabetes.[13] Additionally, certain acetamide derivatives have shown selective inhibitory activity against carbonic anhydrase II, an enzyme involved in various physiological processes, and have demonstrated neuroprotective effects.[14]

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their development as therapeutic agents.

Induction of Apoptosis by Phenylacetamide Derivatives

A common mechanism of action for the anticancer activity of phenylacetamide derivatives is the induction of apoptosis. This process is tightly regulated by a complex network of signaling proteins. Phenylacetamide derivatives have been shown to modulate the expression of key apoptotic regulators.[10]

As depicted in the diagram, these compounds can upregulate the expression of pro-apoptotic proteins like Bax and the death ligand FasL. This, in turn, can activate the caspase cascade, including initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), ultimately leading to the dismantling of the cell.

Conclusion

The molecular formula C15H13NO2 represents a class of compounds with significant potential in medicinal chemistry and materials science. The isomers 3-Oxo-3-phenylpropionanilide and N-(4-benzoylphenyl)acetamide, along with their derivatives, have demonstrated a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The synthetic accessibility of these scaffolds allows for extensive structure-activity relationship studies to optimize their therapeutic potential. Further research into the specific molecular targets and signaling pathways of these compounds will be crucial for their future development as novel therapeutic agents. This guide provides a foundational resource for researchers to explore and expand upon the promising chemical and biological landscape of C15H13NO2.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis of Silver(I) Complexes Containing 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal-Based Ligands as a Multifunction Platform for Antimicrobial and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety | Semantic Scholar [semanticscholar.org]

- 12. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2 H-benzo[ e][1,2]thiazin-2-yl]- N-arylacetamides: An In Silico and Biochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Carbazol-9-yl-propionic acid In Vitro

These application notes provide detailed protocols for the in vitro evaluation of 3-Carbazol-9-yl-propionic acid, a compound belonging to the versatile carbazole family of molecules. Carbazole derivatives have demonstrated a wide range of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects. The following protocols are designed for researchers in cell biology, pharmacology, and drug development to investigate the potential therapeutic applications of this compound.

Table of Contents

-

Anticipated Biological Activities

-

Required Materials and Reagents

-

Experimental Protocols

-

Protocol 1: Evaluation of Cytotoxic Activity in Cancer Cell Lines (MTT Assay)

-

Protocol 2: Assessment of Neuroprotective Effects Against Oxidative Stress

-

Protocol 3: Determination of Antimicrobial Activity (Broth Microdilution Assay)

-

-

Data Presentation

-

Signaling Pathways and Workflow Diagrams

Anticipated Biological Activities

Based on the known activities of structurally related carbazole derivatives, this compound is hypothesized to exhibit one or more of the following biological effects:

-

Cytotoxicity against cancer cells: Many carbazole derivatives have been shown to inhibit the proliferation of various cancer cell lines.[1][2]

-

Neuroprotection: The carbazole scaffold is present in compounds with neuroprotective properties, suggesting a potential role in mitigating neuronal cell death.[3][4][5]

-

Antimicrobial effects: Carbazole-containing molecules have been reported to possess antibacterial and antifungal activity.[6][7]

-

Enzyme inhibition: Certain carbazole derivatives act as inhibitors of specific enzymes, such as DNA methyltransferase 1 (DNMT1) and butyrylcholinesterase.[8][9]

The following protocols provide a starting point for investigating these potential activities.

Required Materials and Reagents

General:

-

This compound

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture medium (e.g., DMEM, RPMI-1640, depending on cell line)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

96-well and 24-well cell culture plates

-

Microplate reader

-

Incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Pipettes and sterile tips

For Protocol 1 (Cytotoxicity):

-

Human cancer cell lines (e.g., HeLa - cervical, A875 - melanoma, HepG2 - liver)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

For Protocol 2 (Neuroprotection):

-

Neuronal cell line (e.g., SH-SY5Y - human neuroblastoma)

-

Hydrogen peroxide (H₂O₂) or another neurotoxic agent (e.g., 6-hydroxydopamine)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

For Protocol 3 (Antimicrobial):

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

-

Resazurin sodium salt solution

Experimental Protocols

Protocol 1: Evaluation of Cytotoxic Activity in Cancer Cell Lines (MTT Assay)

This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

1. Cell Seeding:

- Culture selected cancer cell lines to ~80% confluency.

- Harvest cells using trypsin-EDTA and perform a cell count.

- Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

- Incubate for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

- Prepare a 10 mM stock solution of this compound in DMSO.

- Perform serial dilutions of the stock solution in a complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

- Include a vehicle control (DMSO at the highest concentration used for dilutions) and a positive control (e.g., 5-fluorouracil).

- Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

- Incubate for 48-72 hours.

3. MTT Assay:

- After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

- Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

- Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Neuroprotective Effects Against Oxidative Stress

This protocol evaluates the ability of this compound to protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide.

1. Cell Seeding:

- Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.

- Incubate for 24 hours.

2. Pre-treatment with Compound:

- Prepare dilutions of this compound in a serum-free medium at non-toxic concentrations (determined from a preliminary cytotoxicity assay on the neuronal cells).

- Remove the medium and add 100 µL of the compound dilutions to the cells.

- Incubate for 2-4 hours.

3. Induction of Oxidative Stress:

- Prepare a working solution of H₂O₂ in a serum-free medium (the final concentration, e.g., 100-200 µM, should be determined empirically to cause ~50% cell death).

- Add the H₂O₂ solution to the wells (except for the untreated control wells).

- Incubate for 24 hours.

4. Measurement of Cell Viability/Cytotoxicity:

- Assess cell viability using the MTT assay as described in Protocol 1, or measure cytotoxicity using an LDH assay kit according to the manufacturer's instructions. The LDH assay measures the release of lactate dehydrogenase from damaged cells into the medium.

5. Data Analysis:

- Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the cells treated with H₂O₂ alone.

Protocol 3: Determination of Antimicrobial Activity (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the growth of specific microbial strains.

1. Preparation of Microbial Inoculum:

- Grow microbial strains overnight in an appropriate broth.

- Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Compound Dilution:

- In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth (e.g., MHB) to achieve a range of concentrations (e.g., 0.5 to 256 µg/mL).

- Include a positive control (a known antibiotic/antifungal), a negative control (broth only), and a vehicle control (DMSO).

3. Inoculation and Incubation:

- Add the prepared microbial inoculum to each well.

- Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

4. Determination of MIC:

- The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

- For a more quantitative measure, 10 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the blue color is retained.

Data Presentation

Quantitative data from the described protocols should be summarized in tables for clear comparison. Below are example templates.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) ± SD |

| This compound | HeLa | Data to be determined |

| This compound | A875 | Data to be determined |

| This compound | HepG2 | Data to be determined |

| 5-Fluorouracil (Control) | HeLa | Reference value |

Table 2: Neuroprotective Effect of this compound in SH-SY5Y Cells

| Treatment | Concentration (µM) | % Cell Viability ± SD |

| Control (No H₂O₂) | - | 100 |

| H₂O₂ alone | 150 | ~50% |

| Compound + H₂O₂ | 1 | Data to be determined |

| Compound + H₂O₂ | 10 | Data to be determined |

| Compound + H₂O₂ | 25 | Data to be determined |

Table 3: Antimicrobial Activity of this compound